molecular formula C12H13BrN4O3 B1665066 Agelastatin A CAS No. 152406-28-5

Agelastatin A

Katalognummer: B1665066
CAS-Nummer: 152406-28-5
Molekulargewicht: 341.16 g/mol
InChI-Schlüssel: MPASKXAEPUAMBS-WJOUQXRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Agelastatin A

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Agelastatin A has been extensively studied for its anticancer properties, particularly its ability to inhibit tumor cell proliferation and metastasis.

  • Mechanism of Action : AgA targets the eukaryotic ribosome, inhibiting peptide bond formation which is crucial for protein synthesis in cancer cells. This action contributes to its cytotoxic effects against cancerous cells, including leukemia, breast, lung cancers, and glioblastoma .
  • Inhibition of Metastasis : Recent studies have shown that AgA and its derivatives can effectively prevent the migration of breast cancer cells. They achieve this by blocking the epithelial to mesenchymal transition (EMT), a critical step in cancer metastasis . In vivo assays demonstrated that these compounds could inhibit metastatic spread without affecting primary tumor growth .
  • Cytotoxicity Profile : AgA exhibits an IC50 range between 0.097–0.703 µM across various human cancer cell lines, indicating potent cytotoxicity at low concentrations . Importantly, it has been shown to be non-cytotoxic at certain concentrations during biological evaluations, allowing for therapeutic applications without significant side effects .

Neuroprotective Effects

This compound also shows promise in neuropharmacology, particularly concerning neurodegenerative diseases.

  • GSK-3 Inhibition : AgA inhibits glycogen synthase kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and type 2 diabetes. This inhibition suggests a potential role for AgA in the treatment or prevention of these conditions .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for enhancing its therapeutic efficacy.

  • Synthetic Approaches : Various synthetic methodologies have been developed to create AgA derivatives with improved biological activity. For instance, modifications at specific positions on the agelastatin core have led to compounds with enhanced potency against cancer cells .
  • Structure-Activity Relationship (SAR) : Studies on SAR have identified essential functional groups necessary for maintaining cytotoxic activity, guiding the development of new derivatives that could offer better therapeutic profiles .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in different contexts:

StudyFocusFindings
PMC5600481Anticancer ActivityDemonstrated that AgA derivatives significantly modulate cancer invasion and metastasis at non-cytotoxic doses .
Baylor MinipharmaNeuroprotective PotentialHighlighted GSK-3 inhibition by AgA as a promising avenue for Alzheimer's treatment .
NSF-PARSynthesis & SARDiscussed various synthetic pathways leading to biologically active derivatives of AgA .
ACS PublicationsRibosomal TargetingConfirmed that AgA inhibits peptide bond formation on ribosomes, elucidating its mechanism of action against tumors .

Analyse Chemischer Reaktionen

Acid-Catalyzed Rearrangements and Stability

Agelastatin A undergoes structural rearrangements under acidic conditions, primarily mediated by N-acyliminium ion intermediates. Key transformations include:

  • Conversion to Agelastatin E : Stirring this compound (1 ) in methanol with Amberlyst® 15 (A15) under reflux yields agelastatin E (2 ) via hydroxyl group elimination. This process is reversible in water/acetone mixtures .

  • Protodebromination : Bromine loss at C13 occurs in acidic media, forming carbocation intermediates that drive C–C4 or C4–C13 cyclization pathways .

  • N-Methyl Derivatives : Methylation at N1, N3, or N9 positions alters electron density, influencing reactivity. For example, N1-methyl derivatives exhibit reduced stability compared to unmodified this compound .

Table 1: Stability of N-Methyl Agelastatin Derivatives

DerivativePosition MethylatedStability Under Acidic ConditionsMajor Rearrangement Product
8aN1LowPentacyclic ether 14
8bN1 (4-methylene)ModerateAgelastatin derivative 8b
8cN1 (long-chain)HighAgelastatin derivative 8c
Data sourced from methylation studies using urea-based organostannane reagents .

Biomimetic Iminium Ion Chemistry

Movassaghi’s approach exploits N-acyliminium ion intermediates:

  • Pre-agelastatin A (16 ) cyclizes under acidic conditions to form this compound (1 ) in 49% yield .

  • Stereochemical Control : Methanol treatment of 4,5-di-epi-agelastatin A reinstates the hydroxyl group, enabling access to epimerized products .

Iron(II)-Mediated Cyclization

A nonhazardous route replaces azidoformates with N-tosyloxycarbamates:

  • FeBr₂/Bu₄NBr promotes aminobromination of 8 , yielding intermediates 5a–b for subsequent lactamization .

Radical Azidation

A novel SH2′ radical azidation strategy uses TMSN₃/KMnO₄/BnEt₃NCl:

  • Bromo silyl enol ethers undergo olefin transposition to form azido silyl enol ethers, streamlining access to azide-containing intermediates .

Oxidative and Equilibration Reactions

  • Dehydrothis compound Formation : Heating O-methyl-di-epi-agelastatin A (29 ) in pyridine generates dehydrothis compound (30 ) in 99% yield .

  • DMDO Oxidation : Treatment of 30 with dimethyldioxirane (DMDO) produces di-epi-agelastatin C (31 ) via convex-face oxidation, which equilibrates to agelastatin C (3 ) under Brønsted acid conditions .

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The pyrrole ring’s electron-rich nature facilitates bromination at C2, critical for maintaining bioactivity .

  • Carbocation Rearrangements : Acidic conditions promote carbocation formation at C13, influencing cyclization pathways and product distribution .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Selected Synthetic Approaches

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Agelastatin A, and how do they address stereochemical complexity?

  • Methodological Answer : this compound’s synthesis typically employs retrosynthetic strategies to break down its pyrroloiminoquinone core. For example, Scheme 1 in total synthesis studies highlights the use of stereoselective cycloadditions and cross-coupling reactions to assemble the bicyclic framework . Key steps include enantioselective oxidation and protecting group strategies to manage reactive intermediates. Researchers should prioritize reproducibility by detailing solvent systems, catalysts (e.g., palladium for couplings), and purification methods in their protocols .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY), and X-ray crystallography are essential for confirming molecular structure and purity. For new derivatives, elemental analysis and HPLC-based purity assessments (>95%) are required to validate synthetic success . Researchers must cross-reference spectral data with literature to resolve ambiguities in stereochemistry .

Q. How should researchers design bioactivity assays to evaluate this compound’s anticancer properties?

  • Methodological Answer : Use standardized cell lines (e.g., leukemia Jurkat cells) with dose-response curves (IC₅₀ calculations) and controls (e.g., cisplatin as a positive control). Include cytotoxicity assays (MTT or Annexin V staining) and mechanistic studies (e.g., apoptosis via caspase-3 activation). Document cell culture conditions (media, incubation time) to ensure comparability across studies .

Q. What purification methods optimize yield and purity for this compound?

  • Methodological Answer : Flash chromatography (silica gel, gradient elution) and preparative HPLC are widely used. For polar intermediates, reverse-phase chromatography with acetonitrile/water gradients improves resolution. Crystallization using ethyl acetate/hexane mixtures can enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from variations in cell lines, assay protocols, or compound stability. Perform meta-analyses comparing experimental conditions (e.g., serum concentration, incubation duration). Validate findings using orthogonal assays (e.g., Western blotting for protein targets) and statistical models (ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies address challenges in this compound’s total synthesis, such as low yields in key steps?

  • Methodological Answer : Optimize catalytic systems (e.g., chiral ligands for asymmetric induction) and reaction kinetics (temperature, solvent polarity). Computational tools (DFT calculations) can predict transition states to refine stereochemical outcomes. Scale-down experiments (mg-scale) allow rapid iteration of protecting group strategies .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?

  • Methodological Answer : Use fragment-based diversification: modify the pyrrole, iminoquinone, or side chains while retaining core pharmacophores. Employ parallel synthesis (e.g., combinatorial libraries) and high-throughput screening (HTS) to assess bioactivity. Pair results with molecular docking to correlate structural changes with target binding (e.g., GSK-3β inhibition) .

Q. What experimental approaches elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify dysregulated pathways. Use CRISPR-Cas9 knockouts to validate target genes (e.g., osteopontin). In vitro kinase assays and surface plasmon resonance (SPR) quantify binding affinities for hypothesized targets .

Q. How can predictive modeling improve the design of this compound derivatives with enhanced bioavailability?

  • Methodological Answer : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors. Molecular dynamics simulations predict membrane permeability and metabolic stability. Validate in vivo using pharmacokinetic studies (Cmax, AUC) in rodent models .

Q. What methodologies ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt FAIR data principles: publish raw spectral data, synthetic protocols (including failure attempts), and statistical code in open repositories. Cross-validate results via inter-lab collaborations, using blinded samples and standardized reference materials .

Eigenschaften

CAS-Nummer

152406-28-5

Molekularformel

C12H13BrN4O3

Molekulargewicht

341.16 g/mol

IUPAC-Name

(1R,9S,10S,14S)-3-bromo-14-hydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione

InChI

InChI=1S/C12H13BrN4O3/c1-16-11(19)15-9-8-6(4-12(9,16)20)17-5(10(18)14-8)2-3-7(17)13/h2-3,6,8-9,20H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,9+,12+/m1/s1

InChI-Schlüssel

MPASKXAEPUAMBS-WJOUQXRDSA-N

SMILES

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O

Isomerische SMILES

CN1C(=O)N[C@@H]2[C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O

Kanonische SMILES

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(-)-Agelastatin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agelastatin A
Reactant of Route 2
Agelastatin A
Reactant of Route 3
Agelastatin A
Reactant of Route 4
Agelastatin A
Reactant of Route 5
Agelastatin A
Reactant of Route 6
Agelastatin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.